Cas no 2171743-00-1 (2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]ethyl}sulfanyl)acetic acid)

2-({2-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]ethyl}sulfanyl)acetic acid is an Fmoc-protected thiol-containing derivative of leucine, designed for peptide synthesis and bioconjugation applications. The compound features a reactive thioether linkage, enabling selective modifications under mild conditions, while the Fmoc group provides orthogonal protection for amine functionalities. Its structure facilitates the incorporation of sulfhydryl groups into peptides, offering versatility in crosslinking, labeling, and scaffold construction. The 4-methylpentanamide (leucine-derived) backbone enhances solubility in organic solvents, ensuring compatibility with standard solid-phase peptide synthesis protocols. This reagent is particularly useful for preparing thiol-functionalized intermediates in drug discovery and protein engineering. Storage under inert conditions is recommended to preserve the thioether moiety's reactivity.
2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]ethyl}sulfanyl)acetic acid structure
2171743-00-1 structure
Product name:2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]ethyl}sulfanyl)acetic acid
CAS No:2171743-00-1
MF:C25H30N2O5S
Molecular Weight:470.581105709076
CID:6440596
PubChem ID:165513981

2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]ethyl}sulfanyl)acetic acid 化学的及び物理的性質

名前と識別子

    • EN300-1514207
    • 2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]ethyl}sulfanyl)acetic acid
    • 2171743-00-1
    • インチ: 1S/C25H30N2O5S/c1-16(2)13-22(24(30)26-11-12-33-15-23(28)29)27-25(31)32-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,26,30)(H,27,31)(H,28,29)
    • InChIKey: WCPIHIZFEAXRCV-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)CCNC(C(CC(C)C)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O

計算された属性

  • 精确分子量: 470.18754324g/mol
  • 同位素质量: 470.18754324g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 33
  • 回転可能化学結合数: 12
  • 複雑さ: 651
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.4
  • トポロジー分子極性表面積: 130Ų

2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]ethyl}sulfanyl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1514207-1.0g
2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]ethyl}sulfanyl)acetic acid
2171743-00-1
1g
$0.0 2023-06-05

2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]ethyl}sulfanyl)acetic acid 関連文献

2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]ethyl}sulfanyl)acetic acidに関する追加情報

2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]ethyl}sulfanyl)acetic acid (CAS No. 2171743-00-1): A Comprehensive Overview

2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]ethyl}sulfanyl)acetic acid (CAS No. 2171743-00-1) is a specialized Fmoc-protected amino acid derivative widely used in peptide synthesis and bioconjugation. This compound features a unique thioether linkage and an Fmoc-protected amine, making it valuable for constructing complex peptide architectures. Its molecular structure combines the robustness of Fmoc chemistry with the versatility of sulfhydryl-reactive groups, enabling precise modifications in biomolecular engineering.

The growing demand for custom peptide synthesis and drug discovery platforms has increased interest in compounds like 2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]ethyl}sulfanyl)acetic acid. Researchers frequently search for "Fmoc-amino acid derivatives for SPPS" (solid-phase peptide synthesis) or "thiol-reactive peptide modifiers," reflecting its importance in developing targeted therapeutics and diagnostic probes. The compound's CAS 2171743-00-1 serves as a crucial identifier in chemical databases and procurement systems.

From a chemical perspective, this molecule exhibits several notable features: The Fmoc group (9-fluorenylmethoxycarbonyl) provides orthogonal protection for amines during peptide elongation, while the 4-methylpentanamide (leucine-like) backbone contributes to hydrophobic interactions. The ethylsulfanyl acetic acid moiety enables thiol-specific conjugation – a property increasingly exploited in antibody-drug conjugates (ADCs) and PEGylation strategies. These characteristics make it particularly useful for creating site-specific protein modifications.

Recent applications highlight its role in peptide-based drug development, especially in oncology and metabolic disorders. The compound facilitates the synthesis of constrained peptides through intramolecular disulfide bridges, a technique gaining traction for improving peptide stability and bioavailability. Pharmaceutical researchers often inquire about "Fmoc-Leu derivatives with thiol handles" or "CAS 2171743-00-1 technical specifications," underscoring its relevance in preclinical research.

Quality considerations for 2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]ethyl}sulfanyl)acetic acid typically focus on HPLC purity (>95% for most applications), chiral integrity, and moisture content. The compound's stability under standard Fmoc deprotection conditions (piperidine/DMF) makes it compatible with automated synthesizers. Suppliers frequently provide analytical data including 1H/13C NMR, mass spectrometry, and chromatographic profiles to verify structural authenticity.

Emerging trends in precision medicine and theranostic agents have expanded the utility of this building block. Its ability to introduce click chemistry handles (via thiol-ene reactions) aligns with current interests in modular drug design. The scientific community's search patterns reveal growing queries about "multifunctional Fmoc-amino acids" and "2171743-00-1 solubility properties," indicating broadening applications in material science and biomaterials engineering.

From a commercial standpoint, CAS 2171743-00-1 occupies a niche but growing segment in the fine chemicals market. Procurement considerations include bulk pricing tiers, custom purity requirements, and regulatory documentation (such as certificates of analysis). The compound's synthesis typically involves stepwise solution-phase chemistry, with quality control being paramount given its use in GMP peptide production environments.

Environmental and handling aspects of 2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]ethyl}sulfanyl)acetic acid follow standard laboratory safety protocols. While not classified as hazardous under most regulatory frameworks, proper chemical hygiene practices are recommended during manipulation. Storage typically requires protection from moisture and light at controlled temperatures to maintain stability.

The future outlook for this compound appears promising, particularly in peptide therapeutics and bioconjugation technologies. As research into cell-penetrating peptides and receptor-targeted agents intensifies, demand for specialized building blocks like 2-({2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]ethyl}sulfanyl)acetic acid is expected to grow. Ongoing innovations in continuous flow peptide synthesis may further enhance its accessibility and application scope.

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